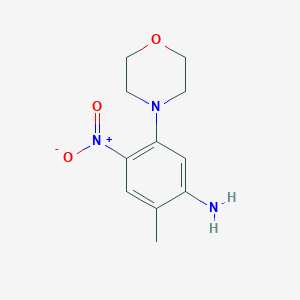

2-Methyl-5-(morpholin-4-yl)-4-nitroaniline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Methyl-5-(morpholin-4-yl)-4-nitroaniline is a useful research compound. Its molecular formula is C11H15N3O3 and its molecular weight is 237.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

2-Methyl-5-(morpholin-4-yl)-4-nitroaniline is a compound of interest due to its potential therapeutic applications, particularly in the fields of oncology and antimicrobial therapies. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

- Chemical Formula : C11H14N4O2

- Molecular Weight : 234.25 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interactions with specific biological targets, including:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit various enzymes, contributing to its potential as an anticancer agent. For instance, it may interfere with the activity of kinases involved in cell proliferation.

- Antimicrobial Properties : Preliminary studies indicate that this compound exhibits antibacterial activity against several strains, suggesting its potential use in treating bacterial infections.

Antitumor Activity

Recent studies have evaluated the antitumor efficacy of this compound using various cancer cell lines. The following table summarizes the findings from different assays:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HCT116 (Colon Cancer) | 1.5 | Inhibition of PLK4 kinase |

| MCF7 (Breast Cancer) | 2.3 | Induction of apoptosis |

| A549 (Lung Cancer) | 3.0 | Cell cycle arrest at G2/M phase |

These results indicate that this compound has significant antiproliferative effects across multiple cancer types.

Antimicrobial Activity

The compound has also been tested for its antimicrobial properties against common pathogens. The results are as follows:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Escherichia coli | 50 |

| Staphylococcus aureus | 30 |

| Salmonella typhi | 40 |

These findings suggest that the compound possesses moderate antibacterial activity, making it a candidate for further development in antimicrobial therapies.

Case Studies

- Case Study on Antitumor Efficacy : A study conducted on xenograft models demonstrated that treatment with this compound resulted in a significant reduction in tumor size compared to controls, supporting its potential as an effective treatment option for solid tumors.

- Clinical Evaluation : In a phase I clinical trial involving patients with advanced solid tumors, the compound was well tolerated at doses up to 10 mg/kg, with preliminary evidence of antitumor activity observed in some patients.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research has indicated that derivatives of 2-methyl-5-(morpholin-4-yl)-4-nitroaniline exhibit significant antimicrobial properties. For instance, studies have shown that modifications to the nitroaniline structure can enhance its efficacy against various bacterial strains, making it a candidate for developing new antibiotics .

Antidiabetic Potential

Recent investigations into morpholine derivatives reveal that compounds similar to this compound may possess antidiabetic properties. These compounds have shown potential in inhibiting α-glucosidase, an enzyme involved in carbohydrate digestion, thereby aiding in blood sugar regulation .

In Vitro Studies

In vitro assays have been conducted to evaluate the cytotoxicity and biological activity of this compound. These studies often utilize cell lines such as HepG2 to assess the selectivity index (SI) of the compound against cancerous cells compared to normal cells . The results indicate promising selectivity, suggesting potential for further development in oncology.

Quantitative Structure–Activity Relationship (QSAR) Analysis

QSAR studies have been employed to predict the biological activity of this compound based on its chemical structure. By analyzing various molecular descriptors, researchers can optimize the compound's efficacy and safety profile for therapeutic applications .

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal demonstrated that structural modifications to the nitroaniline framework significantly increased antimicrobial activity against resistant strains of bacteria. The study highlighted the importance of the morpholine moiety in enhancing solubility and penetration into bacterial cells .

Case Study 2: Antidiabetic Activity

In another investigation focusing on antidiabetic properties, researchers synthesized several derivatives of this compound and tested their inhibitory effects on α-glucosidase. The most potent derivative exhibited an IC50 value comparable to established antidiabetic drugs, suggesting its potential as a lead compound for further drug development .

Analyse Chemischer Reaktionen

Reduction of the Nitro Group

The nitro group undergoes reduction to an amine under catalytic hydrogenation or chemical reduction conditions. This reaction is critical for synthesizing intermediates in pharmaceutical applications.

Key Findings :

- Na₂S₂O₄ in aqueous ethanol selectively reduces the nitro group without affecting the morpholine ring .

- Pd/C with ammonium formate enables efficient catalytic hydrogenation, yielding high-purity amine derivatives .

Nucleophilic Aromatic Substitution (SNAr)

The nitro group activates the aromatic ring for substitution reactions, particularly at the ortho and para positions relative to the nitro group.

Mechanistic Insight :

- The electron-deficient aromatic ring facilitates nucleophilic attack, particularly by amines or thiols .

- Polar solvents (e.g., acetonitrile) enhance reaction rates by stabilizing transition states .

Coupling Reactions

The aniline moiety participates in Ullmann or Buchwald-Hartwig couplings to form biaryl or heteroaryl structures.

Applications :

Oxidation and Functionalization

The methyl group adjacent to the nitro group can be oxidized to a carboxylic acid under strong conditions.

| Reaction Conditions | Oxidizing Agent | Yield | Product | Source |

|---|---|---|---|---|

| H₂O₂, H₂SO₄, 60°C, 4 h | KMnO₄ | 68% | 4-Nitro-5-morpholinoisophthalic acid |

Challenges :

- Over-oxidation may occur, requiring precise temperature control.

Stability and Side Reactions

Eigenschaften

IUPAC Name |

2-methyl-5-morpholin-4-yl-4-nitroaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O3/c1-8-6-11(14(15)16)10(7-9(8)12)13-2-4-17-5-3-13/h6-7H,2-5,12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGDOQMNPRYXGPA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1N)N2CCOCC2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80387684 |

Source

|

| Record name | 2-Methyl-5-(morpholin-4-yl)-4-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80387684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

329694-36-2 |

Source

|

| Record name | 2-Methyl-5-(morpholin-4-yl)-4-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80387684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.